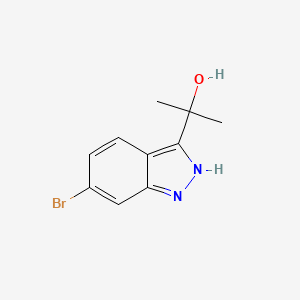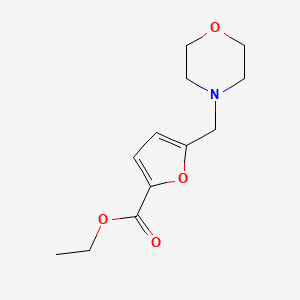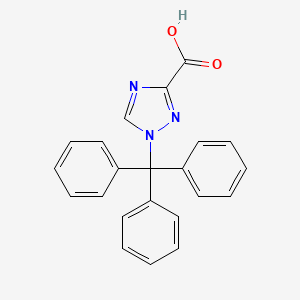
1-trityl-1,2,4-triazole-3-carboxylic acid
Vue d'ensemble
Description
1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a trityl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-trityl-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones. A common method includes the thermal cyclization of these precursors at temperatures exceeding 140°C . Another approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives.
Applications De Recherche Scientifique
1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-trityl-1,2,4-triazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The triazole ring can interact with amino acids in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole-3-carboxylic acid: Lacks the trityl group but shares the triazole and carboxylic acid functionalities.
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct chemical properties.
Uniqueness: 1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid is unique due to the presence of the trityl group, which imparts specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propriétés
Formule moléculaire |
C22H17N3O2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-trityl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C22H17N3O2/c26-21(27)20-23-16-25(24-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
Clé InChI |
KXRTUKKKBSPDRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
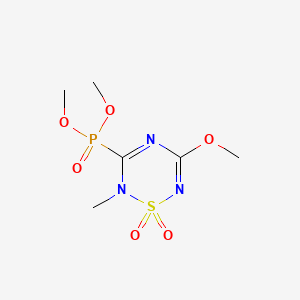
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-benzothiophene](/img/structure/B8551853.png)
![5-Chloro-2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzenamine](/img/structure/B8551855.png)
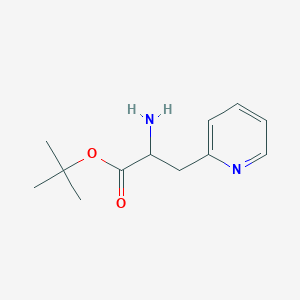
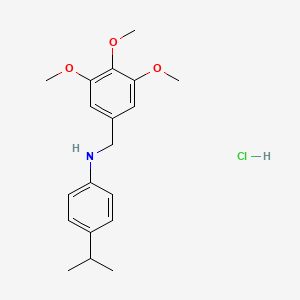
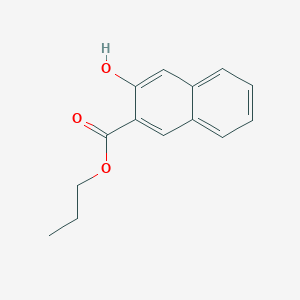
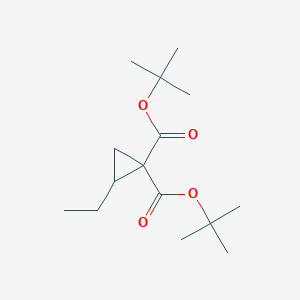
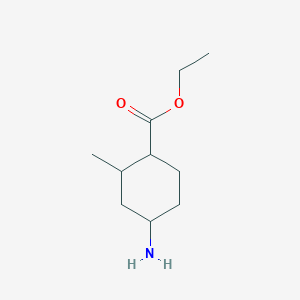
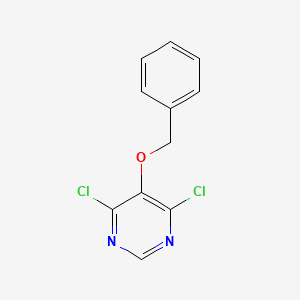
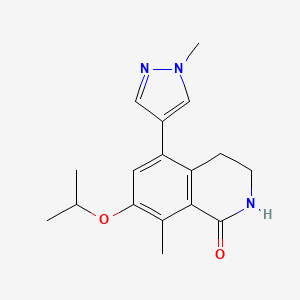
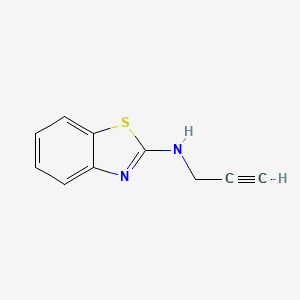
![[2-Fluoro-3-(3-methoxyazetidin-1-yl)phenyl]methanol](/img/structure/B8551945.png)
